molecular formula C11H8F3I B8321647 Benzene, 1-(4-iodo-1-butyn-1-yl)-4-(trifluoromethyl)-

Benzene, 1-(4-iodo-1-butyn-1-yl)-4-(trifluoromethyl)-

Cat. No. B8321647
M. Wt: 324.08 g/mol
InChI Key: HWBMYSMIGQFSMF-UHFFFAOYSA-N
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Patent
US07253192B2

Procedure details

To a solution of 3.16 g (10.81 mmol) methanesulfonic acid 4-(4-trifluoromethyl-phenyl)-but-3-ynyl ester in 100 ml 2-butanone was added 3.24 g (21.62 mmol) NaI. The mixture was heated for 2 h at 90° C. The solvent was evaporated and the residue suspended in dichloromethane, ether was added and the suspension was filtrated. Evaporation of the organic phase gave 3.46 g of the title compound as an orange liquid.
Name
methanesulfonic acid 4-(4-trifluoromethyl-phenyl)-but-3-ynyl ester
Quantity
3.16 g
Type
reactant
Reaction Step One
Name
Quantity
3.24 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[F:1][C:2]([F:19])([F:18])[C:3]1[CH:8]=[CH:7][C:6]([C:9]#[C:10][CH2:11][CH2:12]OS(C)(=O)=O)=[CH:5][CH:4]=1.[Na+].[I-:21]>CC(=O)CC>[I:21][CH2:12][CH2:11][C:10]#[C:9][C:6]1[CH:7]=[CH:8][C:3]([C:2]([F:19])([F:18])[F:1])=[CH:4][CH:5]=1 |f:1.2|

Inputs

Step One
Name
methanesulfonic acid 4-(4-trifluoromethyl-phenyl)-but-3-ynyl ester
Quantity
3.16 g
Type
reactant
Smiles
FC(C1=CC=C(C=C1)C#CCCOS(=O)(=O)C)(F)F
Name
Quantity
3.24 g
Type
reactant
Smiles
[Na+].[I-]
Name
Quantity
100 mL
Type
solvent
Smiles
CC(CC)=O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
90 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The solvent was evaporated
ADDITION
Type
ADDITION
Details
ether was added
FILTRATION
Type
FILTRATION
Details
the suspension was filtrated
CUSTOM
Type
CUSTOM
Details
Evaporation of the organic phase

Outcomes

Product
Name
Type
product
Smiles
ICCC#CC1=CC=C(C=C1)C(F)(F)F
Measurements
Type Value Analysis
AMOUNT: MASS 3.46 g
YIELD: CALCULATEDPERCENTYIELD 98.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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